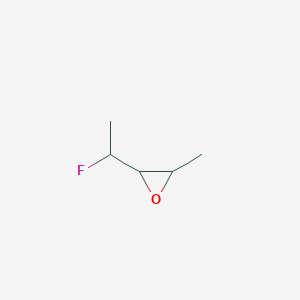
2-(1-Fluoroethyl)-3-methyloxirane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Fluoroethyl)-3-methyloxirane, also known as FEMO, is a fluorinated epoxide that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, polymer science, and material science. This molecule is structurally similar to other epoxides, but the presence of a fluorine atom in the molecule makes it unique and enhances its properties.
科学研究应用
2-(1-Fluoroethyl)-3-methyloxirane has a wide range of potential applications in scientific research. One of the most significant applications is in medicinal chemistry, where 2-(1-Fluoroethyl)-3-methyloxirane can be used as a building block for the synthesis of fluorinated drugs. The fluorine atom in 2-(1-Fluoroethyl)-3-methyloxirane enhances the lipophilicity of the molecule, which can improve the bioavailability and pharmacokinetics of the drug. Additionally, 2-(1-Fluoroethyl)-3-methyloxirane can be used in polymer science to synthesize fluorinated polymers, which have unique properties such as high thermal stability, chemical resistance, and low surface energy. 2-(1-Fluoroethyl)-3-methyloxirane can also be used in material science to synthesize fluorinated materials, which have applications in electronics, optics, and energy storage.
作用机制
The mechanism of action of 2-(1-Fluoroethyl)-3-methyloxirane is not well understood, but it is believed to involve the formation of covalent bonds with biological nucleophiles such as proteins and DNA. The presence of the fluorine atom in 2-(1-Fluoroethyl)-3-methyloxirane enhances the reactivity of the molecule, which can lead to the formation of stable adducts with biological molecules. These adducts can alter the function of the biological molecules and lead to various physiological and biochemical effects.
生化和生理效应
The biochemical and physiological effects of 2-(1-Fluoroethyl)-3-methyloxirane are not well studied, but some studies have shown that 2-(1-Fluoroethyl)-3-methyloxirane can induce DNA damage and cell death in cancer cells. Additionally, 2-(1-Fluoroethyl)-3-methyloxirane has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines in vitro. However, more research is needed to fully understand the biochemical and physiological effects of 2-(1-Fluoroethyl)-3-methyloxirane.
实验室实验的优点和局限性
One of the main advantages of using 2-(1-Fluoroethyl)-3-methyloxirane in lab experiments is its unique properties, which can enhance the properties of the synthesized molecules or materials. Additionally, 2-(1-Fluoroethyl)-3-methyloxirane is relatively easy to synthesize and can be obtained in high yields. However, one of the main limitations of using 2-(1-Fluoroethyl)-3-methyloxirane is its reactivity, which can make it challenging to handle and store. Additionally, 2-(1-Fluoroethyl)-3-methyloxirane is a hazardous substance and requires special precautions to be taken during handling and disposal.
未来方向
There are several future directions for the research on 2-(1-Fluoroethyl)-3-methyloxirane. One of the most significant directions is in the development of fluorinated drugs using 2-(1-Fluoroethyl)-3-methyloxirane as a building block. The unique properties of 2-(1-Fluoroethyl)-3-methyloxirane can enhance the pharmacokinetics and bioavailability of the synthesized drugs, which can lead to the development of more effective treatments for various diseases. Additionally, 2-(1-Fluoroethyl)-3-methyloxirane can be used in the synthesis of fluorinated polymers and materials, which have applications in various fields such as electronics, optics, and energy storage. Finally, more research is needed to fully understand the mechanism of action and biochemical and physiological effects of 2-(1-Fluoroethyl)-3-methyloxirane.
Conclusion:
In conclusion, 2-(1-Fluoroethyl)-3-methyloxirane is a fluorinated epoxide that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of 2-(1-Fluoroethyl)-3-methyloxirane can be achieved through several methods, with the reaction of 3-methyloxirane with hydrogen fluoride in the presence of a catalyst being the most commonly used method. 2-(1-Fluoroethyl)-3-methyloxirane has potential applications in medicinal chemistry, polymer science, and material science. The mechanism of action of 2-(1-Fluoroethyl)-3-methyloxirane is not well understood, but it is believed to involve the formation of covalent bonds with biological nucleophiles. The biochemical and physiological effects of 2-(1-Fluoroethyl)-3-methyloxirane are not well studied, but some studies have shown that 2-(1-Fluoroethyl)-3-methyloxirane can induce DNA damage and cell death in cancer cells. 2-(1-Fluoroethyl)-3-methyloxirane has advantages and limitations for lab experiments, and several future directions for research on 2-(1-Fluoroethyl)-3-methyloxirane have been identified.
合成方法
The synthesis of 2-(1-Fluoroethyl)-3-methyloxirane can be achieved through several methods, including the reaction of 3-methyloxirane with hydrogen fluoride in the presence of a catalyst, the reaction of 3-methyloxirane with potassium fluoride, and the reaction of 2-chloroethyl trifluoromethanesulfonate with sodium methoxide. However, the most commonly used method is the reaction of 3-methyloxirane with hydrogen fluoride in the presence of a catalyst. This method is preferred because it produces high yields of 2-(1-Fluoroethyl)-3-methyloxirane and is relatively simple.
属性
CAS 编号 |
125363-55-5 |
|---|---|
产品名称 |
2-(1-Fluoroethyl)-3-methyloxirane |
分子式 |
C5H9FO |
分子量 |
104.12 g/mol |
IUPAC 名称 |
2-(1-fluoroethyl)-3-methyloxirane |
InChI |
InChI=1S/C5H9FO/c1-3(6)5-4(2)7-5/h3-5H,1-2H3 |
InChI 键 |
IVNNSPWYDYTEOB-UHFFFAOYSA-N |
SMILES |
CC1C(O1)C(C)F |
规范 SMILES |
CC1C(O1)C(C)F |
同义词 |
Oxirane, 2-(1-fluoroethyl)-3-methyl- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



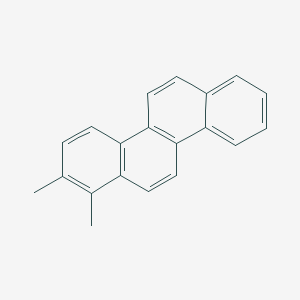
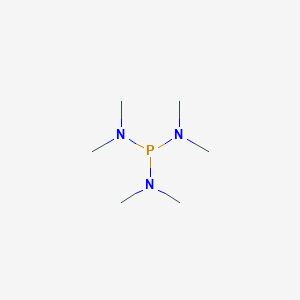
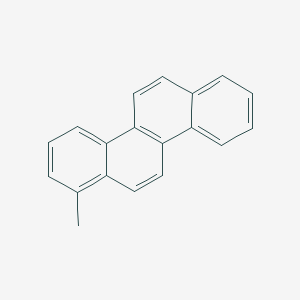
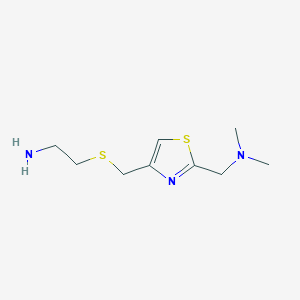
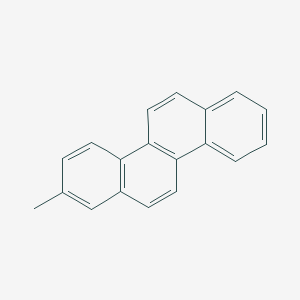



![[(2R,4R,5S,6R)-3,3,4,5-tetrahydroxy-2-propoxy-6-[[(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-4-yl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate](/img/structure/B135464.png)
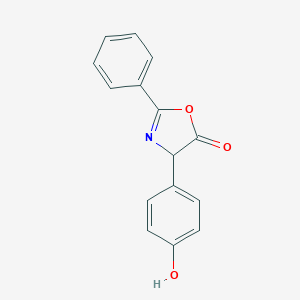
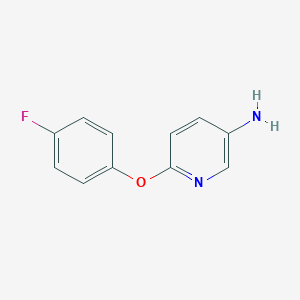
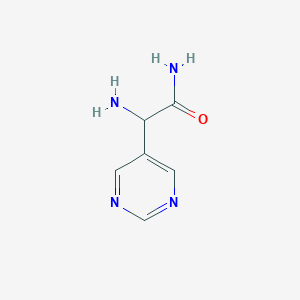
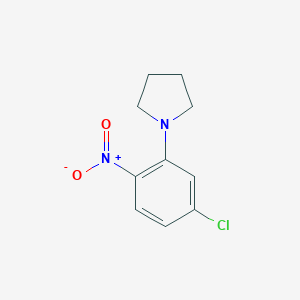
![2-(((3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B135478.png)